Tubastatin A

説明

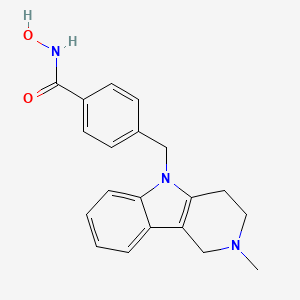

an HDAC6 inhibitor; structure in first source

特性

IUPAC Name |

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVYBPLHWIEHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318079 | |

| Record name | Tubastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252003-15-8 | |

| Record name | Tubastatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBASTATIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubastatin A

For Researchers, Scientists, and Drug Development Professionals

Tubastatin A is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique member of the Class IIb HDAC family.[1][2] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[3][4] This cytoplasmic localization means its primary substrates are non-histone proteins, making it a key regulator of various cellular processes, including microtubule dynamics, protein degradation, and stress responses.[1][3][4] this compound has emerged as a critical tool for studying the biological functions of HDAC6 and as a potential therapeutic agent for a range of diseases, particularly neurodegenerative disorders and inflammatory conditions.[4][5][6]

Core Mechanism of Action: Selective HDAC6 Inhibition

The fundamental mechanism of action of this compound is its direct inhibition of the deacetylase activity of HDAC6.[2] It is a hydroxamic acid-based inhibitor that chelates the zinc ion within the catalytic domain of HDAC6, preventing it from removing acetyl groups from its substrate proteins.[7] A key substrate of HDAC6 is α-tubulin, a building block of microtubules.[4] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, particularly at the lysine-40 residue.[4][8] This increased acetylation is associated with enhanced microtubule stability and altered microtubule-dependent processes such as axonal transport.[8][9]

While highly selective for HDAC6, some studies suggest that at higher concentrations, this compound may exhibit inhibitory effects on other HDAC isoforms, such as HDAC8, and even some sirtuins in specific cellular contexts like mouse oocytes.[1][2][10]

Quantitative Data: Inhibitory Activity and Cellular Efficacy

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory concentration and effective doses in various experimental settings.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 15 | - | [2] |

| HDAC1 | >10,000 | >1000-fold | [2] |

| HDAC2 | >10,000 | >1000-fold | [2] |

| HDAC3 | >10,000 | >1000-fold | [2] |

| HDAC8 | 855 | 57-fold | [2] |

| HDAC10 | Inhibits | N/A | [11] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Effect | Cell Type | Concentration | Reference |

| Inhibition of TNF-α secretion | THP-1 macrophages | IC50: 272 nM | [2][5] |

| Inhibition of IL-6 secretion | THP-1 macrophages | IC50: 712 nM | [2][5] |

| Inhibition of nitric oxide (NO) secretion | Raw 264.7 macrophages | IC50: 4.2 µM | [2][5] |

| Induction of α-tubulin hyperacetylation | Various cell lines | 2.5 µM - 10 µM | [2][8] |

| Neuroprotection against excitotoxicity | Cortical neurons | 5 µM - 10 µM | [12] |

| Reversal of decreased cell viability | TBHP-treated chondrocytes | 50 µM | [3] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage | Effect | Reference |

| Collagen-Induced Arthritis (mouse) | 30 mg/kg i.p. | Significant attenuation of clinical scores (~70%) | [5] |

| Freund's Adjuvant-Induced Inflammation (mouse) | 30 mg/kg i.p. | Significant inhibition of paw volume | [5] |

| α-synuclein Overexpression (rat model of Parkinson's) | 15 mg/kg i.p. daily | Protected dopaminergic neurons from degeneration | [13] |

| Stroke (rat MCAO model) | Post-ischemic treatment | Reduced brain infarction and improved functional outcomes | [14] |

| Alzheimer's Disease (mouse model) | 25 mg/kg i.p. | Alleviated behavioral deficits and reduced tau hyperphosphorylation | [15][16] |

Downstream Signaling Pathways and Cellular Effects

The inhibition of HDAC6 by this compound triggers a cascade of downstream cellular events, impacting several critical signaling pathways.

1. Autophagy Modulation

This compound is a known activator of autophagy, a cellular process for degrading and recycling damaged organelles and misfolded proteins.[3] This is a crucial aspect of its protective effects.

-

Macroautophagy: In models of osteoarthritis, this compound treatment significantly increased the expression of key autophagy proteins such as Atg5, Beclin1, and the LC3-II/I ratio, while decreasing levels of p62, indicating enhanced autophagic flux.[3]

-

Chaperone-Mediated Autophagy (CMA): In models of Parkinson's disease, this compound upregulates CMA by increasing the levels of Hsc70 and the lysosomal receptor Lamp2A.[13][17] This enhances the clearance of misfolded proteins like α-synuclein.[13][17]

-

Ubiquitination-Autophagy Turnover: this compound can modulate the balance between the ubiquitin-proteasome system and autophagy by influencing the HDAC6-p97/VCP complex, which is critical for clearing ubiquitinated proteins.[18][[“]]

2. Neuroprotection and Axonal Transport

A significant body of research focuses on the neuroprotective effects of this compound, largely attributed to the hyperacetylation of α-tubulin.

-

Enhanced Axonal Transport: Acetylated microtubules serve as preferential tracks for motor proteins like kinesin-1.[16] By increasing tubulin acetylation, this compound can rescue defects in axonal transport, a common pathological feature in neurodegenerative diseases like Charcot-Marie-Tooth disease, ALS, and Alzheimer's disease.[9][20]

-

Reduction of Protein Aggregates: By promoting autophagic clearance, this compound facilitates the degradation of toxic protein aggregates, such as hyperphosphorylated tau and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[15][17]

-

Mitochondrial Trafficking: this compound has been shown to restore mitochondrial trafficking in neurons under conditions of excitotoxicity.[14]

3. Anti-Inflammatory and Anti-Oxidative Stress Effects

This compound exhibits potent anti-inflammatory and anti-oxidative stress properties.

-

Cytokine Inhibition: It significantly inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[2][5]

-

Oxidative Stress Reduction: In chondrocytes, inhibition of HDAC6 by this compound attenuates oxidative stress, which is linked to its ability to activate autophagy and clear damaged cellular components.[3]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

1. HDAC Enzymatic Inhibition Assay

-

Objective: To determine the IC50 value of this compound against HDAC6 and other HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC enzymes are diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA).[2]

-

This compound is serially diluted to various concentrations and pre-incubated with the HDAC enzymes for a short period (e.g., 10 minutes).[2]

-

A fluorogenic peptide substrate (e.g., a peptide from p53 residues 379-382, RHKKAc) is added to the enzyme/inhibitor mixture to start the reaction.[12] The concentration of the substrate is typically kept at or near its Michaelis constant (Km).[2]

-

The reaction is monitored over time (e.g., 30 minutes) by measuring the increase in fluorescence, which occurs upon deacetylation of the substrate followed by cleavage by a developer like trypsin.[2]

-

The linear rate of the reaction is calculated for each inhibitor concentration.

-

IC50 values are determined by fitting the dose-response curves using appropriate software.[12]

-

2. Western Blot for α-Tubulin Acetylation

-

Objective: To quantify the change in acetylated α-tubulin levels in cells or tissues following treatment with this compound.

-

Methodology:

-

Cell/Tissue Lysis: Cells or tissues are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for acetylated α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: The intensity of the acetylated α-tubulin band is normalized to the total α-tubulin band to quantify the relative change in acetylation.[20]

-

3. Cell Viability (MTT) Assay

-

Objective: To assess the effect of this compound on cell viability, often in the presence of a cellular stressor.

-

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with a stress-inducing agent (e.g., tert-butyl hydroperoxide (TBHP) for oxidative stress or homocysteic acid for excitotoxicity) with or without various concentrations of this compound.[3][12]

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

-

References

- 1. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of HDAC6 by this compound reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and in Vivo Characterization of this compound, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel HDAC6 inhibitor this compound: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. researchgate.net [researchgate.net]

The Role of Tubastatin A in Alpha-Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Tubastatin A, a selective inhibitor of Histone Deacetylase 6 (HDAC6), and its pivotal role in modulating the acetylation of alpha-tubulin. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction: this compound and the Significance of Alpha-Tubulin Acetylation

This compound is a rationally designed small molecule that acts as a potent and selective inhibitor of HDAC6.[1] HDAC6 is a unique, primarily cytosolic, class IIb histone deacetylase whose substrates include non-histone proteins like α-tubulin, HSP-90, and cortactin.[1][2] The acetylation of α-tubulin at the lysine-40 residue is a critical post-translational modification that regulates microtubule stability and function.[1][3] This modification is crucial for essential cellular processes, including intracellular trafficking, cell motility, and signaling.[1][4]

By selectively inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. This targeted action has made this compound an invaluable tool for studying the physiological consequences of α-tubulin acetylation and a compound of significant therapeutic interest for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][5][6]

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the enzymatic activity of HDAC6. HDAC6 is the main deacetylase responsible for removing acetyl groups from α-tubulin.[1] this compound, featuring a phenylhydroxamate group, binds to the zinc-containing active site of HDAC6, effectively blocking its catalytic function. This leads to an accumulation of acetylated α-tubulin, which in turn enhances microtubule stability and facilitates microtubule-based intracellular transport.[3][4][7] While highly selective for HDAC6, some studies suggest that at higher concentrations, this compound may also affect other enzymes, including HDAC8, HDAC10, and certain sirtuins.[8][9][10]

Quantitative Data and Efficacy

The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/System | Reference |

| IC50 | 15 nM | HDAC6 (cell-free) | [8] |

| IC50 | 272 nM | TNF-α Inhibition (THP-1 cells) | [5][8] |

| IC50 | 712 nM | IL-6 Inhibition (THP-1 cells) | [5][8] |

| IC50 | 4.2 µM | Nitric Oxide Secretion (RAW 264.7 cells) | [5][8] |

| EC50 | 145 nM | α-tubulin Acetylation (N2a cells) | [1] |

| Selectivity | ~1000-fold | vs. other HDAC isoforms (except HDAC8) | [8] |

| Selectivity | ~57-fold | vs. HDAC8 | [8] |

Table 2: Effect of this compound on Alpha-Tubulin Acetylation Levels

| System | Concentration / Dose | Fold/Percent Increase in Ac-α-tubulin | Reference |

| In Vitro | |||

| Cholangiocarcinoma cells | 10 µM | 18-fold increase | [8] |

| MCF-7 cells | 5 µM | 40% increase | [2] |

| MCF-7 cells | 30 µM | 70% increase | [2] |

| In Vivo | |||

| GarsC201R/+ Mice (Sciatic Nerve) | 25 mg/kg | 1.35-fold increase | [11] |

| GarsC201R/+ Mice (DRGs) | 25 mg/kg | 2.13-fold increase | [11] |

| MCAO Rat Model (Ischemic Cortex) | Post-ischemic treatment | Significant restoration of decreased levels | [7][12] |

| C57BL/6 Mice (Brain Cortex) | 20 mg/kg (IP, twice) | Significant increase | [1] |

Experimental Protocols: Measuring Alpha-Tubulin Acetylation

The most common method to quantify changes in α-tubulin acetylation following this compound treatment is Western Blotting.

Detailed Protocol: Western Blot for Acetylated and Total α-Tubulin

-

Sample Preparation (Cell Culture):

-

Culture cells to desired confluency and treat with this compound (e.g., 2.5-10 µM) or vehicle control for a specified time (e.g., 2-24 hours).[2][8]

-

Place culture dishes on ice and wash cells with ice-cold PBS.[13]

-

Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

-

Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.[13][14]

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

-

Capture the signal using a digital imager or X-ray film.

-

To normalize the data, strip the membrane and re-probe with a primary antibody for total α-tubulin (e.g., clone DM1A) or a loading control like GAPDH or β-actin.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). The level of acetylation is expressed as the ratio of the acetylated α-tubulin signal to the total α-tubulin signal.[11]

-

Signaling Pathways and Downstream Effects

The hyperacetylation of α-tubulin induced by this compound has profound effects on downstream signaling and cellular function. Stabilized microtubules act as more efficient tracks for motor proteins, enhancing intracellular transport. This mechanism is central to its neuroprotective and other therapeutic effects.

In a stroke model, this compound-mediated HDAC6 inhibition restored α-tubulin acetylation, which in turn upregulated Fibroblast Growth Factor-21 (FGF-21).[12] This led to the activation of pro-survival signaling pathways, including ERK and Akt/GSK-3β, ultimately conferring neuroprotection.[7][12]

Furthermore, by modulating microtubule-dependent processes, this compound can influence a variety of signaling pathways implicated in cell proliferation and migration, such as Hedgehog (Hh) and MAPK.[8] Studies have also noted changes in gene expression related to the p53, Wnt, and Notch signaling pathways following this compound treatment, although some of these effects may be linked to off-target inhibition of other HDACs or sirtuins.[9][10][15]

Conclusion

This compound is a powerful pharmacological tool that selectively inhibits HDAC6, leading to a robust increase in α-tubulin acetylation. This targeted action enhances microtubule stability and function, impacting a range of cellular processes from axonal transport to cell signaling. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers investigating the roles of HDAC6 and microtubule dynamics in health and disease. The continued study of this compound and its downstream effects holds significant promise for the development of novel therapeutics for a multitude of complex disorders.

References

- 1. Structural and in Vivo Characterization of this compound, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 4. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]

- 10. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. researchgate.net [researchgate.net]

Tubastatin A: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a member of the class IIb histone deacetylases.[1][2] Unlike many other HDAC inhibitors that target nuclear histone proteins, HDAC6 is primarily located in the cytoplasm and acts on non-histone substrates.[3] Its major and most well-characterized substrate is α-tubulin, a key component of microtubules.[4] Originally developed through rational drug design, this compound has become an invaluable chemical probe for elucidating the biological functions of HDAC6 and a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][5] This guide provides an in-depth technical overview of the mechanism, effects, and experimental methodologies associated with this compound.

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the enzymatic activity of HDAC6. It contains a phenylhydroxamate group that acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of the deacetylase.[3] This inhibition prevents the removal of acetyl groups from lysine residues on its target proteins.

The most prominent consequence of HDAC6 inhibition by this compound is the hyperacetylation of α-tubulin at lysine 40.[3][6] Acetylated microtubules exhibit altered stability and dynamics, which in turn affects crucial cellular processes such as intracellular trafficking, cell migration, and protein degradation pathways like autophagy.[3][7]

While highly selective for HDAC6, this compound has shown some activity against other isoforms, notably HDAC8 (approximately 57-fold less sensitive than HDAC6) and HDAC10.[1][2] Recent studies also suggest it can directly bind to and inhibit Glutathione Peroxidase 4 (GPX4), inducing ferroptosis independently of its HDAC6 activity, and may also impact Sirtuin activity.[8][9]

In Vitro Effects of this compound

In cell-based assays, this compound has demonstrated a wide range of effects across various cell types, primarily linked to its inhibition of HDAC6 and subsequent increase in α-tubulin acetylation.

Key In Vitro Findings:

-

Neuroprotection: In primary cortical neuron cultures, this compound provides dose-dependent protection against homocysteic acid-induced neuronal cell death, starting at concentrations of 5 µM.[1][10]

-

Anti-Cancer Activity: In cholangiocarcinoma cell lines, 10 µM this compound induces a significant increase in acetylated-α-tubulin, restores primary cilia expression, and decreases cell proliferation by an average of 50% and invasion by 40%.[1] It also enhances temozolomide-induced apoptosis in glioblastoma cells.[11] In human breast cancer cells (MDA-MB-231), it exhibits cytotoxicity with an IC50 value of 8 µM.[12]

-

Anti-Inflammatory Effects: this compound inhibits the secretion of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated human THP-1 macrophages with IC50 values of 272 nM and 712 nM, respectively.[1][4] It also inhibits nitric oxide (NO) secretion in murine Raw 264.7 macrophages with an IC50 of 4.2 µM.[1][4]

-

Chondroprotection: In chondrocytes treated with an oxidative stressor (TBHP), 50 µM this compound reverses the decrease in cell viability, attenuates oxidative stress, and suppresses extracellular matrix degradation.[7]

-

Endothelial Barrier Protection: In an in-vitro model using Human Umbilical Vein Endothelial Cells (HUVECs), this compound prevents anoxia-induced increases in monolayer permeability and shedding of the glycocalyx.[13]

Summary of In Vitro Quantitative Data

| Parameter | Cell Line / System | Value | Reference |

| HDAC6 Inhibition (IC50) | Cell-free enzymatic assay | 15 nM | [1][2] |

| HDAC1 Inhibition (IC50) | Cell-free enzymatic assay | >15,000 nM (>1000-fold selective) | [1] |

| HDAC8 Inhibition (IC50) | Cell-free enzymatic assay | 855 nM (57-fold selective) | [1] |

| α-tubulin Acetylation (EC50) | N2a neuronal cells | 145 nM | [3] |

| TNF-α Inhibition (IC50) | LPS-stimulated THP-1 macrophages | 272 nM | [1][4] |

| IL-6 Inhibition (IC50) | LPS-stimulated THP-1 macrophages | 712 nM | [1][4] |

| Nitric Oxide Inhibition (IC50) | Murine Raw 264.7 macrophages | 4.2 µM | [1][4] |

| Cell Viability (IC50) | MDA-MB-231 breast cancer cells | 8 µM | [12] |

| Cell Proliferation Inhibition | Cholangiocarcinoma cells (10 µM) | ~50% | [1] |

| Cell Invasion Inhibition | Cholangiocarcinoma cells (10 µM) | ~40% | [1] |

| HIF-1α Expression Decrease | Anoxic HUVECs (vs. untreated anoxic) | 56% | [13] |

| Monolayer Permeability | Anoxic HUVECs (vs. untreated anoxic) | 63.8% decrease in permeability increase | [13] |

In Vivo Effects of this compound

Animal studies have demonstrated the therapeutic potential of this compound in models of neurodegeneration, cancer, inflammation, and ischemia.

Key In Vivo Findings:

-

Neurodegenerative Diseases: Administration of this compound (25 mg/kg, IP) has shown efficacy in models of Alzheimer's disease, Parkinson's disease, and stroke.[3] In a rat model of stroke (MCAO), post-ischemic treatment reduced brain infarction and improved functional outcomes.[14]

-

Anti-Cancer Efficacy: In a syngeneic rat orthotopic model of cholangiocarcinoma, a 10 mg/kg dose of this compound resulted in a 6-fold lower mean tumor weight compared to controls.[1] It also significantly decreased the percentage of proliferating cell nuclear antigen (PCNA)-positive cells in tumors (34% vs 65% in controls).[1]

-

Anti-Inflammatory and Anti-Rheumatic Activity: In a Freund's complete adjuvant (FCA) induced inflammation model in rats, this compound showed significant inhibition of paw volume at 30 mg/kg (i.p.).[1][4] In a collagen-induced arthritis model in DBA1 mice, the same dose attenuated clinical scores by approximately 70% and significantly inhibited IL-6 in paw tissues.[1][4]

-

Osteoarthritis: In a mouse model of osteoarthritis, this compound treatment alleviated cartilage damage, an effect linked to the activation of autophagy in chondrocytes.[7]

-

Pharmacokinetics and Target Engagement: Despite limited brain penetration (B/P ratio = 0.15) and a short half-life, this compound effectively increases acetylated α-tubulin levels in the brain, particularly in disease models where the blood-brain barrier may be compromised.[3] An initial exposure can trigger a sustained increase in α-tubulin acetylation for up to 8 hours.[3]

Summary of In Vivo Quantitative Data

| Disease Model | Animal | Dose & Route | Key Outcome | Reference |

| Cholangiocarcinoma | Rat (orthotopic) | 10 mg/kg | 6-fold reduction in mean tumor weight | [1] |

| Inflammation (FCA) | Rat | 30 mg/kg, i.p. | Significant inhibition of paw volume | [1][4] |

| Collagen-Induced Arthritis | Mouse (DBA1) | 30 mg/kg, i.p. | ~70% attenuation of clinical scores | [1][4] |

| Stroke (MCAO) | Rat | Post-ischemic | Reduced brain infarction, improved function | [14] |

| Alzheimer's Disease | Mouse | 25 mg/kg, i.p. | Exhibited efficacy (unspecified metric) | [3] |

| Parkinson's Disease | Mouse | 25 mg/kg, i.p. | Exhibited efficacy (unspecified metric) | [3] |

| Multiple Sclerosis (EAE) | Mouse | 0.5 mg/kg, daily | Promotes Treg suppressive activity | [15] |

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways, often as a downstream consequence of HDAC6 inhibition and microtubule stabilization.

-

Hedgehog (Hh) and MAPK Signaling: In cholangiocarcinoma cells, the restoration of primary cilia following this compound treatment is correlated with the downregulation of Hh and MAPK signaling pathways.[1]

-

ERK and Akt/GSK-3β Signaling: In a stroke model, this compound was found to activate ERK and Akt/GSK-3β signaling pathways, which are crucial for cell survival and neuroprotection.[14]

-

p53, Wnt, and Notch Signaling: RNA-sequencing analysis of mouse oocytes treated with this compound showed significantly increased gene expression related to the p53, MAPK, Wnt, and Notch signaling pathways.[9][16]

-

Fibroblast Growth Factor-21 (FGF-21): In ischemic brain tissue, this compound reversed the downregulation of FGF-21, a neuroprotective factor, and mitigated its impaired signaling.[14]

Detailed Experimental Protocols

HDAC Enzyme Inhibition Assay (Cell-Free)

This protocol is used to determine the IC50 of this compound against specific, isolated HDAC isoforms.

-

Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6), fluorogenic peptide substrates (e.g., from p53 residues 379-382 for HDAC6), assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA), this compound, DMSO, microtiter plates, fluorescence plate reader.[1][10]

-

Procedure:

-

Dissolve and serially dilute this compound in DMSO, then further dilute to the desired starting concentration in assay buffer.

-

Dilute the recombinant HDAC enzyme to 1.5-fold of the final concentration in assay buffer.

-

In a microtiter plate, pre-incubate the diluted enzyme with the various concentrations of this compound for 10-15 minutes at room temperature.

-

Prepare the substrate mix by diluting the fluorogenic peptide substrate in assay buffer, often with trypsin for signal development.

-

Initiate the enzymatic reaction by adding the substrate mix to the enzyme/inhibitor wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the release of the fluorophore (e.g., 7-amino-4-methoxy-coumarin) over 30 minutes.

-

Calculate the linear rate of the reaction for each concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[1]

-

Western Blot for Acetylated α-Tubulin

This method is essential for confirming the target engagement of this compound in a cellular context.

-

Materials: Cells treated with this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin as a loading control), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Wash cells with cold PBS and lyse them on ice using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total α-tubulin or another loading control (e.g., GAPDH) to normalize the data.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol assesses the anti-rheumatic and anti-inflammatory effects of this compound in an autoimmune disease model.

-

Animals: DBA/1 mice, which are susceptible to CIA.

-

Materials: Bovine type II collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), this compound, vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), syringes.[2]

-

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize mice and administer an intradermal injection at the base of the tail.

-

Booster (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection in the same manner.

-

Treatment: Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 30 mg/kg) or vehicle upon the first signs of arthritis (typically around day 24-28).[1][4]

-

Monitoring: Monitor mice daily or every other day for signs of arthritis. Score each paw based on a clinical scale (e.g., 0-4) for erythema and swelling.

-

Endpoint Analysis: At the end of the study (e.g., day 40-50), euthanize the animals.

-

Histopathology: Collect paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Collect paw tissue or serum to measure levels of inflammatory cytokines like IL-6 via ELISA or qPCR.[4]

-

-

Conclusion

This compound is a powerful and selective research tool that has been instrumental in defining the cytoplasmic role of HDAC6. Its ability to modulate microtubule dynamics, intracellular transport, and inflammatory signaling pathways underpins its demonstrated efficacy in a diverse range of preclinical in vitro and in vivo models. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists investigating the biological functions of HDAC6 and exploring the therapeutic potential of its inhibition. While challenges such as bioavailability and brain penetration require consideration for clinical translation, this compound remains a cornerstone compound in the study of cytoplasmic deacetylation and a promising lead for the development of novel therapeutics.[3][17]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural and in Vivo Characterization of this compound, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HDAC6 by this compound reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. This compound, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Prevents Hemorrhage-Induced Endothelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]

- 17. researchgate.net [researchgate.net]

The Impact of Tubastatin A on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubastatin A is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme that plays a crucial role in various cellular processes. By modulating the acetylation status of non-histone protein substrates, this compound exerts significant effects on microtubule dynamics, protein degradation pathways such as autophagy, and programmed cell death. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound impacts key cellular signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.

Core Mechanism of Action: HDAC6 Inhibition

This compound's primary mechanism of action is the selective inhibition of HDAC6, a class IIb histone deacetylase. Unlike other HDACs that primarily target nuclear histones, HDAC6 is predominantly located in the cytoplasm and deacetylates a variety of non-histone proteins.[1][2][3] Its substrates include α-tubulin, cortactin, and heat shock protein 90 (HSP90).[1][2] this compound exhibits high selectivity for HDAC6, with an in vitro IC50 of 15 nM, and is over 1000-fold more selective for HDAC6 than for other HDAC isoforms, with the exception of HDAC8, against which it still maintains a 57-fold selectivity.[4] This specificity makes it a valuable tool for elucidating the cellular functions of HDAC6.

Impact on Protein Acetylation

The most well-characterized downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of its substrates.

-

α-tubulin: this compound treatment leads to a significant increase in the acetylation of α-tubulin at lysine 40.[1][5][6] This post-translational modification is associated with increased microtubule stability.[5][7]

-

Histone H3: While primarily a cytoplasmic deacetylase inhibitor, some studies have shown that this compound can also increase the acetylation of nuclear histones, such as histone H3 at lysine 9 (H3K9), under certain conditions.[6]

-

Other Substrates: Through HDAC6 inhibition, this compound also influences the acetylation status and function of other proteins like HSP90, which is involved in protein folding and stability.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound from various studies.

| Parameter | Value | Cell Line / System | Reference |

| HDAC6 IC50 | 15 nM | Cell-free assay | [4] |

| HDAC8 Selectivity | 57-fold less than HDAC6 | Cell-free assay | [4] |

| Other HDACs Selectivity | >1000-fold | Cell-free assay | [4] |

| TNF-α Inhibition IC50 | 272 nM | LPS-stimulated THP-1 macrophages | [4] |

| IL-6 Inhibition IC50 | 712 nM | LPS-stimulated THP-1 macrophages | [4] |

| Nitric Oxide Secretion IC50 | 4.2 µM | Murine Raw 264.7 macrophages | [4] |

Table 1: In Vitro Inhibitory Concentrations of this compound

| Cell Line | Treatment Concentration | Effect | Reference |

| MCF-7 | 10 µM | Increased microtubule acetylation | [5] |

| Cholangiocarcinoma cells | 10 µM | 18-fold increase in acetylated α-tubulin, 50% decrease in cell proliferation, 40% decrease in invasion | [4] |

| N2a | 0.145 µM (EC50) | Increase in intercellular Ac-α-tubulin levels | [1] |

| MDA-MB-231 | 4 µM (in combination with 4 µM PdNPs) | Significant inhibition of cell viability and HDAC activity | [8] |

| Human Skin Fibroblasts | 5 µM and 10 µM | Significantly decreased cell proliferation | [9] |

Table 2: Cellular Effects of this compound at Various Concentrations

Impact on Key Cellular Pathways

Microtubule Dynamics

This compound's inhibition of HDAC6 and subsequent hyperacetylation of α-tubulin has profound effects on microtubule stability and dynamics. Acetylated microtubules are more resistant to depolymerizing agents and cold treatment.[5][7] this compound treatment has been shown to suppress the dynamic instability of individual microtubules.[5] Interestingly, the pharmacological inhibition of HDAC6 activity, rather than its depletion, leads to this increased stability, suggesting that the presence of the inactive enzyme on the microtubule lattice contributes to this effect.[5][7][10]

References

- 1. Structural and in Vivo Characterization of this compound, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of HDAC6 deacetylase activity increases its binding with microtubules and suppresses microtubule dynamic instability in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination of palladium nanoparticles and tubastatin-A potentiates apoptosis in human breast cancer cells: a novel therapeutic approach for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zhsszz.xml-journal.net [zhsszz.xml-journal.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tubastatin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Tubastatin A, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and disposition.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type | Source |

| HDAC6 | 15 nM | Cell-free | [1][2][3] |

| HDAC1 | 16.4 µM | Cell-free | [4] |

| HDAC8 | 854 nM | Cell-free | |

| TNF-α (in THP-1 cells) | 272 nM | Cell-based | [2][5] |

| IL-6 (in THP-1 cells) | 712 nM | Cell-based | [2][5] |

| Nitric Oxide (in Raw 264.7 cells) | 4.2 µM | Cell-based | [2][5] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Species | Source |

| Half-life (t½) | < 1 hour | Intravenous (IV) & Oral (PO) | CD1 Mice | [6] |

| Oral Bioavailability (F%) | ~6% | PO | CD1 Mice | [6] |

| Plasma Clearance (Cl) | High | IV | CD1 Mice | [6] |

| Volume of Distribution (Vss) | 4.14 L/kg | IV | CD1 Mice | [6] |

| Brain/Plasma Ratio (8 min) | Good initial exposure | IV | CD1 Mice | [6] |

| Brain/Plasma Ratio (60 min) | Increased ratio, but low absolute levels | IV | CD1 Mice | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm.[6][7] This inhibition leads to the hyperacetylation of various non-histone protein substrates, most notably α-tubulin.[5][6][8] The acetylation of α-tubulin is a key event that influences microtubule-dependent cellular processes.[6]

Below is a diagram illustrating the primary mechanism of action of this compound.

Inhibition of HDAC6 by this compound has been shown to modulate several downstream signaling pathways implicated in neuroprotection, anti-inflammatory responses, and cell cycle regulation.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to characterize the pharmacokinetics and pharmacodynamics of this compound.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8) are diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA).[2] A fluorogenic substrate, such as a peptide derived from p53 (residues 379-382, RHKKAc), is prepared at a concentration equal to its Michaelis constant (Km).[2][9]

-

Compound Dilution: this compound is serially diluted to various concentrations.

-

Incubation: The HDAC enzyme is pre-incubated with the different concentrations of this compound for a defined period (e.g., 10 minutes) before the addition of the substrate.[2]

-

Reaction and Detection: The enzymatic reaction is initiated by adding the substrate and allowed to proceed for a set time. The reaction is then stopped, and the deacetylated, fluorescent product is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.

Protocol:

-

Animal Model: Male CD1 mice are used for the study.[6]

-

Drug Formulation and Administration: this compound is formulated in a vehicle such as 5% DMSO in 10% HP-β-CD in saline.[6] For IV administration, a single dose (e.g., 3 mg/kg) is injected. For PO administration, a different dose might be used.

-

Sample Collection: Blood and brain tissue samples are collected at multiple time points post-administration (e.g., 8 and 60 minutes).[6]

-

Sample Processing and Analysis: Plasma is separated from the blood samples. Both plasma and brain tissue are processed to extract this compound. The concentration of the compound in the samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters including half-life, clearance, volume of distribution, and bioavailability are calculated from the concentration-time data using appropriate software.

In Vivo Pharmacodynamic Study (α-tubulin Acetylation)

Objective: To assess the in vivo efficacy of this compound by measuring the acetylation of its primary target, α-tubulin.

Protocol:

-

Animal Model: Male C57BL/6 or CD1 mice are used.[6]

-

Drug Administration: this compound is administered, typically via intraperitoneal (IP) injection (e.g., 10 mg/kg), as this route bypasses the gastrointestinal efflux that contributes to its low oral bioavailability.[6]

-

Tissue Collection: At various time points after administration (e.g., 1, 2, 4, 8 hours), animals are euthanized, and tissues of interest (e.g., heart, brain cortex) are collected.[6]

-

Protein Extraction and Western Blotting: Proteins are extracted from the tissue samples. The levels of acetylated α-tubulin and total α-tubulin are determined by Western blot analysis using specific antibodies.

-

Data Analysis: The band intensities on the Western blots are quantified using densitometry. The ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the pharmacodynamic effect of this compound over time.[6] It has been observed that while this compound has a short half-life, the increase in acetylated α-tubulin can persist for up to 8 hours.[6]

Concluding Remarks

This compound is a well-characterized, selective HDAC6 inhibitor with significant therapeutic potential demonstrated in numerous preclinical models of neurodegenerative and inflammatory diseases.[6] Its pharmacokinetic profile is marked by a short half-life and low oral bioavailability, making intraperitoneal administration a preferred route in research settings.[6] The primary pharmacodynamic effect of this compound is the dose-dependent increase in α-tubulin acetylation, a reliable biomarker of its activity.[6] Further research and development may focus on improving its pharmacokinetic properties to enhance its therapeutic utility. While highly selective for HDAC6, some studies suggest potential off-target effects on other HDACs, such as HDAC10, and sirtuins, which warrants further investigation.[6][10][11][12][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. agscientific.com [agscientific.com]

- 5. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and in Vivo Characterization of this compound, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HDAC6 by this compound reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubastatin A: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubastatin A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme that plays a critical role in various cellular processes. Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins, including α-tubulin and cortactin. By inhibiting HDAC6, this compound modulates microtubule dynamics, protein trafficking, and other cytoplasmic functions, making it a promising therapeutic candidate for a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic applications of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to generate these findings.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of HDAC6.[1][2][3][4][5] HDAC6 is a class IIb histone deacetylase that is predominantly located in the cytoplasm.[6][7] Its key substrate is α-tubulin, a major component of microtubules.[1][6][8] By removing acetyl groups from α-tubulin, HDAC6 regulates microtubule stability and function.

Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin.[6][7][8] This increased acetylation enhances microtubule stability and facilitates microtubule-based transport, a process that is often impaired in neurodegenerative diseases.[6][9] Furthermore, HDAC6 is involved in the regulation of other important cytoplasmic proteins such as cortactin, which is involved in cell motility, and the chaperone protein Hsp90.[10][11] Through its multifaceted effects on these cytoplasmic proteins, this compound can influence a variety of cellular pathways implicated in disease pathogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Target/Assay | Cell Line/System | IC50/EC50 | Reference |

| HDAC6 Inhibition | Cell-free assay | 11 nM - 15 nM | [1][3][4][5] |

| HDAC8 Inhibition | Cell-free assay | ~855 nM (57-fold less potent than HDAC6) | [3][4] |

| Other HDACs (1, 2, 3, 4, 5, 7, 9, 10, 11) | Cell-free assay | >10,000 nM (>1000-fold selectivity) | [3][4] |

| TNF-α Inhibition | LPS-stimulated THP-1 macrophages | 272 nM | [1] |

| IL-6 Inhibition | LPS-stimulated THP-1 macrophages | 712 nM | [1] |

| Nitric Oxide (NO) Secretion Inhibition | Murine Raw 264.7 macrophages | 4.2 µM | [1] |

| α-tubulin Acetylation | N2a neuronal cells | EC50 of 0.145 µM | [6] |

| Neuroprotection (against HCA-induced death) | Primary cortical neurons | Dose-dependent protection starting at 5 µM | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Disease Model | Animal | Dosing Regimen | Key Findings | Reference |

| Freund's Complete Adjuvant (FCA) Induced Inflammation | Mice | 30 mg/kg i.p. | Significant inhibition of paw volume. | [1] |

| Collagen-Induced Arthritis | DBA1 mice | 30 mg/kg i.p. | ~70% attenuation of clinical scores. | [1] |

| Alzheimer's Disease | Transgenic mice | 25 mg/kg daily i.p. | Alleviated behavioral deficits, reduced Aβ load and tau hyperphosphorylation. | [6][12] |

| Parkinson's Disease | 6-OHDA-induced mouse model | Not specified | Improved apomorphine-induced asymmetrical rotations and prevented TH expression decrease. | [13] |

| Stroke (transient MCAO) | Rats | Post-ischemic treatment | Robustly improved functional outcomes and reduced brain infarction. | [7] |

| Tauopathy | rTg4510 mice | 25 mg/kg from 5-7 months of age | Restored memory function and reduced total tau levels. | [14] |

Therapeutic Applications and Preclinical Evidence

Neurodegenerative Diseases

The potential of this compound in treating neurodegenerative diseases is one of the most extensively studied areas. Its ability to enhance microtubule stability and improve axonal transport addresses key pathological features of diseases like Alzheimer's and Parkinson's.

-

Alzheimer's Disease (AD): In transgenic mouse models of AD, this compound has been shown to alleviate cognitive deficits, reduce the burden of amyloid-β (Aβ), and decrease the hyperphosphorylation of tau protein.[12] These effects are attributed to the promotion of tubulin acetylation and facilitation of the autophagic clearance of Aβ and hyperphosphorylated tau.[12]

-

Parkinson's Disease (PD): Studies in animal models of PD have demonstrated that this compound can protect dopaminergic neurons, reduce α-synuclein levels, and modulate neuroinflammation.[15][16] However, some studies suggest that while it may rescue cellular metabolism, its effect on motor impairments might be limited, indicating that a combination therapy approach may be more beneficial.[13][17]

-

Tauopathies: In a mouse model of tau deposition, treatment with this compound restored memory function and reduced total tau levels, suggesting its potential as a therapeutic agent against tau-related pathologies.[14]

Inflammatory and Autoimmune Diseases

This compound has demonstrated significant anti-inflammatory and anti-rheumatic effects in various preclinical models.[1][18]

-

Rheumatoid Arthritis (RA): In mouse models of collagen-induced arthritis, this compound significantly attenuated clinical scores and was comparable to dexamethasone in its disease-modifying activity.[1] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][18] In a collagen antibody-induced arthritis mouse model, this compound ameliorated synovial inflammation and protected against joint destruction.[2]

-

Inflammatory Bowel Disease (IBD): Selective HDAC6 inhibitors like this compound have shown therapeutic efficacy in animal models of IBD by reducing the production of pro-inflammatory cytokines and mitigating inflammation-related oxidative stress.[18]

Cancer

The role of this compound in cancer is more complex. While some studies suggest that HDAC6 inhibition could be a therapeutic strategy, others indicate that selective HDAC6 inhibitors may have limited efficacy as single agents.

-

Glioblastoma: In glioblastoma cells, this compound has been shown to increase acetylated α-tubulin levels, downregulate the sonic hedgehog pathway, reduce clonogenicity and migration, and enhance temozolomide-induced apoptosis.[19]

-

General Cancer Models: Some research suggests that selective HDAC6 inhibitors, including this compound, fail to show significant anti-cancer properties on their own and that anti-cancer effects are only observed at high concentrations where off-target effects on other HDACs may occur.[20][21]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, this section outlines the general methodologies employed in the preclinical evaluation of this compound based on published literature.

In Vitro Assays

-

HDAC Inhibition Assays: The inhibitory activity of this compound against various HDAC isoforms is typically determined using cell-free enzymatic assays.[3] Recombinant human HDAC enzymes are incubated with a fluorogenic peptide substrate. The ability of this compound to inhibit the deacetylation of the substrate is measured by changes in fluorescence.

-

Cell-Based Cytokine Inhibition Assays:

-

Cell Culture: Human THP-1 macrophages or murine Raw 264.7 macrophages are cultured under standard conditions.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide.

-

Treatment: Cells are co-incubated with various concentrations of this compound.

-

Quantification: The levels of cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). Nitric oxide production is measured using the Griess assay.[1]

-

-

Western Blot for α-tubulin Acetylation:

-

Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Detection: Protein bands are visualized using chemiluminescence and quantified by densitometry.[6][8]

-

In Vivo Animal Models

-

General Administration: In most animal studies, this compound is administered via intraperitoneal (i.p.) injection at doses ranging from 25 to 100 mg/kg.[1][2][6][12]

-

Alzheimer's Disease Models:

-

Animals: Commonly used models include APP/PS1 double transgenic mice, which develop age-dependent amyloid plaques.[12][22]

-

Treatment: Chronic daily administration of this compound.

-

Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or novel object recognition.

-

Histopathology and Biochemistry: After the treatment period, brain tissue is collected and analyzed for Aβ plaque load, tau pathology (e.g., phosphorylation), and levels of acetylated tubulin.[12]

-

-

Arthritis Models:

-

Induction: Arthritis is induced in mice, for example, by injection of collagen (collagen-induced arthritis) or collagen antibodies (collagen antibody-induced arthritis).[1][2]

-

Treatment: this compound is administered daily.

-

Assessment: Disease severity is monitored by measuring paw thickness and assigning a clinical arthritis score. Histological analysis of the joints is performed to assess synovial inflammation and joint destruction.[1][2]

-

Clinical Development

As of the latest available information, there is a lack of publicly disclosed data from large-scale clinical trials specifically for this compound. The majority of the research remains in the preclinical phase. Another selective HDAC6 inhibitor, ACY-1215 (Ricolinostat), has progressed to clinical trials for cancer, which provides a positive indication for the therapeutic potential of this class of drugs.[12]

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in a wide array of preclinical disease models, particularly in neurodegenerative and inflammatory disorders. Its unique mechanism of action, centered on the selective inhibition of the cytoplasmic enzyme HDAC6, offers a targeted approach with potentially fewer side effects than pan-HDAC inhibitors. The compelling preclinical data, especially the consistent findings of neuroprotection and anti-inflammatory effects, strongly support further investigation and development of this compound or its analogs as novel therapeutics. Future research should focus on elucidating the full spectrum of its downstream effects, optimizing dosing and delivery for different indications, and advancing this promising compound into clinical trials to validate its efficacy and safety in humans.

References

- 1. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FRI0347 this compound, A Selective Histone Deacetylase-6 Inhibitor, Suppresses Synovial Inflammation and Joint Destruction in A Collagen Antibody-Induced Arthritis Mouse Model | Annals of the Rheumatic Diseases [ard.bmj.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural and in Vivo Characterization of this compound, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HDAC6 inhibition by this compound is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. This compound/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The class II histone deacetylases as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological modulation of HDAC1 and HDAC6 in vivo in a zebrafish model: Therapeutic implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pureportal.ilvo.be [pureportal.ilvo.be]

- 22. Animal Models of Alzheimer’s Disease (AD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

Tubastatin A in Neurodegenerative Disease Research: A Technical Guide

Introduction

Tubastatin A is a highly selective and potent inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic enzyme belonging to the class IIb family of HDACs.[1][2] Unlike other HDACs that primarily target nuclear histones to regulate gene expression, HDAC6 boasts a diverse array of cytoplasmic substrates, including α-tubulin, the chaperone protein HSP90, and cortactin.[3][4][5] This cytoplasmic localization and specific substrate profile place HDAC6 at the crossroads of several cellular processes critical for neuronal health, such as microtubule dynamics, axonal transport, protein quality control, and autophagy.[6][7]

In the context of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's, cellular pathways regulated by HDAC6 are often dysfunctional.[8] Pathological hallmarks such as the aggregation of misfolded proteins (amyloid-β, tau, α-synuclein), impaired axonal transport, mitochondrial dysfunction, and neuroinflammation are mechanistically linked to HDAC6 activity.[9] Consequently, the selective inhibition of HDAC6 by this compound has emerged as a promising therapeutic strategy, offering the potential to correct these deficits without the broader toxicity associated with pan-HDAC inhibitors.[3][8] This guide provides an in-depth review of the research on this compound, focusing on its mechanism of action, therapeutic effects in various disease models, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

The primary mechanism of this compound is the selective inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its key substrates, triggering a cascade of neuroprotective effects.

-

α-tubulin Acetylation and Microtubule Stability: HDAC6 is the main deacetylase of α-tubulin at the lysine-40 (K40) residue.[4] Inhibition by this compound increases the levels of acetylated α-tubulin, which enhances the stability and flexibility of microtubules.[10][11] This is crucial for maintaining the structural integrity of axons and facilitating efficient axonal transport of mitochondria, vesicles, and other essential cargoes, a process that is frequently impaired in neurodegenerative disorders.[9][12]

-

HSP90 Acetylation and Protein Degradation: HDAC6 also regulates the chaperone activity of Heat Shock Protein 90 (HSP90).[4] By inhibiting HDAC6, this compound promotes HSP90 acetylation. This altered state reduces HSP90's chaperone function towards certain client proteins, including pathological tau, thereby promoting their degradation via the proteasome.[9][13]

-

Autophagy and Protein Aggregate Clearance: HDAC6 plays a complex role in autophagy, the cellular process for clearing damaged organelles and protein aggregates. This compound has been shown to facilitate the autophagic clearance of toxic proteins like amyloid-β and hyperphosphorylated tau.[14][15] In models of Parkinson's disease, it specifically activates chaperone-mediated autophagy to clear α-synuclein.[16][17][18]

This compound in Preclinical Models of Neurodegenerative Disease

Alzheimer's Disease (AD)

In transgenic mouse models of AD, this compound has demonstrated significant therapeutic potential. Treatment has been shown to alleviate cognitive deficits, reduce the burden of amyloid-β (Aβ), and decrease the hyperphosphorylation of tau protein.[14] These effects are attributed to the enhanced autophagic clearance of both Aβ and pathological tau, as well as the stabilization of microtubules, which are compromised by tau pathology.[13][14][15]

Parkinson's Disease (PD)

Research in cellular and animal models of PD indicates that this compound confers protection to dopaminergic neurons.[16][19] It reduces the neurotoxicity and aggregation of α-synuclein, a key component of Lewy bodies.[16][17] The neuroprotective mechanism is multifaceted, involving the activation of chaperone-mediated autophagy for α-synuclein clearance and the modulation of neuroinflammation.[16][19][20]

Other Neurological Conditions

The neuroprotective effects of this compound extend beyond AD and PD. In models of ischemic stroke, it reduces brain infarction and improves functional outcomes by restoring mitochondrial trafficking and up-regulating neuroprotective factors like Fibroblast Growth Factor-21 (FGF-21).[7][21][22] Its ability to rescue axonal transport defects has also been demonstrated in models of Charcot-Marie-Tooth disease and Rett syndrome.[6][22]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the potency, selectivity, and efficacy of this compound.

| Parameter | Value | Target/System | Reference |

| HDAC6 IC₅₀ | 4 nM - 15 nM | Recombinant Human HDAC6 | [1][3] |

| HDAC1 IC₅₀ | >10,000 nM | Recombinant Human HDAC1 | [3] |

| Selectivity (HDAC1/HDAC6) | ~1000-fold | In vitro enzyme assays | [1] |

| TNF-α Inhibition IC₅₀ | 272 nM | LPS-stimulated THP-1 cells | [2] |

| IL-6 Inhibition IC₅₀ | 712 nM | LPS-stimulated THP-1 cells | [2] |

| Nitric Oxide IC₅₀ | 4.2 µM | LPS-stimulated Raw 264.7 | [2] |

Table 1: In Vitro Efficacy and Selectivity of this compound.

| Disease Model | Animal Model | Dosage & Route | Key Outcomes | Reference |

| Alzheimer's Disease | AD Transgenic Mice | 25 mg/kg, i.p., daily | Alleviated behavioral deficits, reduced Aβ load, decreased tau hyperphosphorylation. | [14] |

| Tauopathy | rTg4510 Mice | 25 mg/kg, i.p., daily | Restored memory function, reduced total tau levels, increased acetylated α-tubulin in the brain. | [10] |

| Parkinson's Disease | Rat α-synuclein model | i.p. administration | Protected dopaminergic neurons, reduced toxic p-S129 α-synuclein, upregulated chaperone-mediated autophagy. | [16][20] |

| Ischemic Stroke | Rat (MCAO) | 25 mg/kg, i.p., post-ischemia | Reduced brain infarction, improved functional outcomes, restored acetylated α-tubulin levels. | [21][23] |

| Intracerebral Hemorrhage | Rat (ICH) | 25 & 40 mg/kg, i.p. | Reduced neurological impairments, brain edema, and neuronal apoptosis. | [1] |

| Freund's Adjuvant Inflammation | Rat | 30 mg/kg, i.p. | Significantly inhibited paw volume. | [2] |

Table 2: In Vivo Efficacy of this compound in Disease Models.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by its influence on several key signaling pathways. The following diagrams, rendered using Graphviz, illustrate these mechanisms.